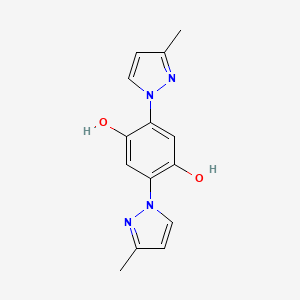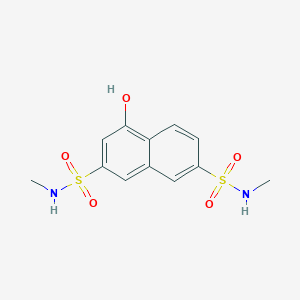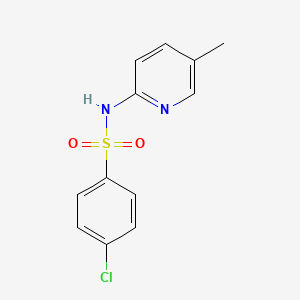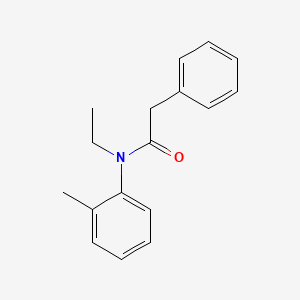
2,5-bis(3-methyl-1H-pyrazol-1-yl)-1,4-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,5-bis(3-methyl-1H-pyrazol-1-yl)-1,4-benzenediol involves several steps, including coupling reactions and the use of specific catalysts to achieve the desired molecular structure. For instance, a method for synthesizing related compounds includes the coupling of 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, yielding products with distinct CN functional groups observed in both IR and 13C NMR spectra (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
X-ray powder diffraction studies and spectroscopic analyses are common techniques for characterizing the molecular structure of synthesized compounds. These analyses confirm the presence of desired functional groups and the overall molecular geometry, essential for understanding the compound's chemical behavior (Maspero et al., 2008).
Chemical Reactions and Properties
Compounds like 2,5-bis(3-methyl-1H-pyrazol-1-yl)-1,4-benzenediol exhibit a range of chemical reactions, including cycloaddition and condensation reactions, which are crucial for their potential applications in medicinal chemistry and materials science. The reactivity of these compounds can be attributed to their functional groups, which also influence their antimicrobial and catalytic activities (Gomha et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are determined through various analytical methods. These properties are vital for the practical application of these compounds in different fields, including pharmaceuticals and material sciences. For example, the high thermal stability of certain derivatives makes them suitable for applications requiring materials that must withstand high temperatures without decomposing (Tǎbǎcaru et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with various reagents, their ability to form complexes with metals, and their catalytic activities, are crucial for their application in synthetic chemistry and catalysis. Studies have shown that these compounds can act as efficient catalysts in organic reactions, highlighting their potential in green chemistry applications (Bouabdallah et al., 2007).
Eigenschaften
IUPAC Name |
2,5-bis(3-methylpyrazol-1-yl)benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-3-5-17(15-9)11-7-14(20)12(8-13(11)19)18-6-4-10(2)16-18/h3-8,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPNIBODRNLYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2O)N3C=CC(=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5666196.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5666205.png)
![N-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]acetamide](/img/structure/B5666211.png)
![2-(4-fluorophenyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5666217.png)
![7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666219.png)

![9-(1-benzofuran-3-ylcarbonyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666240.png)
![N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5666244.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)
![1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)
